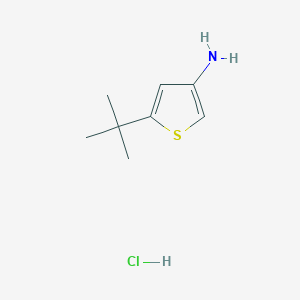

5-Tert-butylthiophen-3-amine;hydrochloride

Description

5-Tert-butylthiophen-3-amine hydrochloride is a thiophene derivative featuring a tert-butyl substituent at the 5-position and an amine group at the 3-position of the heterocyclic ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

5-tert-butylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-8(2,3)7-4-6(9)5-10-7;/h4-5H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCKFAZTPQWUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704552 | |

| Record name | 5-tert-Butylthiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75782-77-3 | |

| Record name | 5-tert-Butylthiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylthiophen-3-amine;hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amination: The introduction of the amine group at the 3-position can be achieved through nucleophilic substitution reactions. For instance, a halogenated thiophene intermediate can be reacted with ammonia or an amine source under appropriate conditions.

Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-Tert-butylthiophen-3-amine;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylthiophen-3-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenated reagents, under basic or acidic conditions depending on the desired substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Organic Synthesis:

5-Tert-butylthiophen-3-amine;hydrochloride is a valuable building block in organic synthesis. It serves as a precursor for more complex thiophene derivatives used in organic semiconductors and conductive polymers.

Medicinal Chemistry:

The compound shows promise in drug design due to its structural features. It has potential applications in developing therapeutic agents targeting various biological pathways, including:

- Anti-inflammatory Agents

- Antimicrobial Compounds

- Anticancer Drugs

Research indicates that compounds similar to 5-Tert-butylthiophen-3-amine;hydrochloride exhibit various biological activities:

- Neuroprotective Effects: Potential for protecting neural tissues from damage.

- Antimicrobial Activity: Inhibitory effects on bacterial growth.

- Antioxidant Properties: Ability to scavenge free radicals.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of thiophene derivatives, including 5-Tert-butylthiophen-3-amine;hydrochloride, demonstrating significant reduction in neuronal apoptosis in vitro. This suggests potential applications in neurodegenerative disease treatments.

Industrial Applications

Electronics:

The compound is utilized in producing specialty chemicals and materials, particularly in:

- Organic Light Emitting Diodes (OLEDs)

- Organic Field Effect Transistors (OFETs)

These applications leverage its electronic properties derived from the thiophene structure.

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophen-3-amine;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amine group and aromatic thiophene ring. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-tert-butylthiophen-3-amine hydrochloride with structurally and functionally related compounds, focusing on molecular properties, solubility, stability, and pharmacological activity.

Table 1: Comparative Data of Thiophene and Heterocyclic Amine Derivatives

*Hypothetical structure based on naming conventions.

†Calculated based on molecular formula.

‡Inferred from structural analogs in .

Key Comparison Points

Structural Features: The tert-butyl group in 5-tert-butylthiophen-3-amine enhances steric bulk and lipophilicity compared to bromo or phenyl substituents in analogs (e.g., ). This may improve membrane permeability but reduce aqueous solubility unless counterbalanced by the hydrochloride salt .

Solubility and Stability: Hydrochloride salts generally improve solubility in polar solvents compared to free bases. For example, glucosamine hydrochloride shows 20% higher solubility than its sulfate counterpart . Stability data for thiophene derivatives are scarce, but tert-butyl groups are known to resist metabolic degradation, as seen in tert-butylphenyl thiadiazole analogs .

Pharmacological Activity :

- 2-Phenylbenzo[b]thiophene-3-ethanamine hydrochloride () demonstrates anti-psychotic effects, suggesting that thiophene amines with aromatic substituents may target dopamine or serotonin receptors.

- Bromo-substituted thiophene amines () could exhibit neuroactivity due to halogen-induced electronic effects on receptor binding.

Synthetic Utility :

- Compounds like 3-tert-butyl-1,2-oxazol-5-amine hydrochloride () serve as intermediates in drug synthesis, highlighting the versatility of tert-butyl-substituted heterocycles.

Research Findings and Limitations

- Gaps in Data : Direct experimental data on 5-tert-butylthiophen-3-amine hydrochloride are absent in the evidence. Comparisons rely on extrapolation from analogs.

- Salt Effects : Hydrochloride salts universally enhance solubility (e.g., hydroxyzine hydrochloride in ), but stability under varying pH conditions requires further study.

- Structure-Activity Relationships (SAR) : The tert-butyl group’s role in modulating activity is understudied, though its presence in 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine () suggests utility in optimizing lipophilicity and target engagement.

Biological Activity

5-Tert-butylthiophen-3-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

- Chemical Name : 5-Tert-butylthiophen-3-amine;hydrochloride

- CAS Number : 75782-77-3

- Molecular Formula : C10H14ClN

- Molecular Weight : 189.68 g/mol

The biological activity of 5-Tert-butylthiophen-3-amine;hydrochloride is primarily attributed to its interaction with various molecular targets. It has been shown to influence cellular pathways, potentially leading to various therapeutic effects. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and neuropharmacology. Below are some notable findings:

- Anticancer Activity : Studies have demonstrated that 5-Tert-butylthiophen-3-amine;hydrochloride can induce apoptosis in cancer cell lines by disrupting microtubule polymerization, similar to established anticancer agents like colchicine .

- Neuroprotective Effects : The compound has shown potential in inhibiting acetylcholinesterase (AChE) activity, suggesting a role in neuroprotection and possible applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved .

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various compounds, 5-Tert-butylthiophen-3-amine;hydrochloride was evaluated against glioblastoma multiforme (GBM) cell lines. The results indicated significant cytotoxicity at concentrations as low as 10 μM, with morphological changes consistent with apoptosis observed within 24 hours .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 70 |

| 10 | 30 |

Case Study 2: Neuroprotective Activity

Another study focused on the inhibition of AChE by 5-Tert-butylthiophen-3-amine;hydrochloride. The compound exhibited an IC50 value of approximately 1.90 ± 0.16 µM, indicating a strong inhibitory effect compared to standard AChE inhibitors .

| Compound | IC50 (µM) |

|---|---|

| Tacrine | 0.50 ± 0.05 |

| Donepezil | 0.70 ± 0.10 |

| 5-Tert-butylthiophen-3-amine;hydrochloride | 1.90 ± 0.16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.